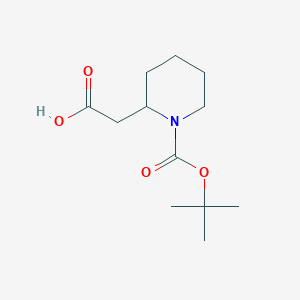

1-Boc-2-piperidineacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAXJDBTNNEENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407888 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149518-50-3 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-2-piperidineacetic acid chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 1-Boc-2-piperidineacetic acid

For researchers, scientists, and professionals in drug development, this compound is a valuable chiral building block. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, provides stability and controlled reactivity, making it a key intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals such as analgesics and central nervous system agents.[1][2] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Core Chemical and Physical Properties

This compound exists as a racemic mixture and as individual (R) and (S) enantiomers. The physical and chemical properties can vary slightly between these forms, particularly their optical rotation.

| Property | Value | Data Source(s) |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 243.3 g/mol | [1][2][3] |

| Appearance | White solid or powder | [1][2] |

| Melting Point | 93-97 °C (for R-enantiomer) | [1] |

| Boiling Point | 373 °C at 760 mmHg | [3] |

| Density | 1.121 g/cm³ | [3] |

| CAS Number | 149518-50-3 (racemic)[3][4] | |

| 351410-32-7 (R-enantiomer)[1] | ||

| 159898-10-9 (S-enantiomer)[2] | ||

| Purity | ≥98% (Assay), ≥99% (NMR), ≥99.0% (HPLC) | [1][2] |

| Optical Rotation ([α]D²⁵) | -12 ± 2º (c=1 in MeOH) for (S)-enantiomer | [2] |

| [α]/D -12.0±2°, c = 1.5 in methanol for (S)-enantiomer | ||

| Storage Conditions | ≤ -4 °C or 0-8 °C | [1][2][3] |

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure. While specific spectra for this compound are not detailed in the provided results, related structures like 1-Boc-piperidine show characteristic peaks for the Boc group and the piperidine ring protons.[5][6][7]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying functional groups. For this molecule, characteristic absorptions would include a strong C=O stretch from the carboxylic acid and the carbamate of the Boc group, and a broad O-H stretch from the carboxylic acid.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a key method for assessing the purity of the compound, with results indicating purities of ≥99.0%.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially for drugs targeting neurological disorders.[2] The piperidine scaffold is a common motif in drugs for the central nervous system.[8]

-

Peptide Synthesis : The compound is utilized in the synthesis of peptides, where it can enhance the stability and bioavailability of therapeutic agents.[2][]

-

Medicinal Chemistry : It is employed in the design of novel analgesics and anti-inflammatory agents.[1]

-

Chemical Biology : Researchers use this compound to study receptor interactions and enzyme activities, aiding in drug discovery processes.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to manufacturers. However, general procedures can be outlined based on standard organic chemistry practices and information from related compound syntheses.

General Synthesis of Substituted Piperidines

The synthesis of functionalized piperidines often starts with a commercially available N-protected precursor. For instance, the synthesis of a related compound, piperidin-2-ylmethylacetate, involves the debenzylation of a protected precursor followed by acetylation.[8] A plausible synthetic route to this compound could involve the protection of a suitable piperidine derivative, followed by functional group manipulations to introduce the acetic acid moiety.

A general procedure for Boc protection of an amine is as follows:

-

Dissolve the amine in a suitable solvent (e.g., dichloromethane).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction at room temperature until completion, monitored by TLC or LCMS.

-

Work up the reaction by washing with water and brine.

-

Dry the organic phase and remove the solvent under reduced pressure to obtain the Boc-protected product.[10]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) A general HPLC method for purity analysis would involve:

-

Column : A reverse-phase column such as C18.[11]

-

Mobile Phase : A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[11]

-

Flow Rate : Typically around 1.0 mL/min.[11]

-

Detection : UV detection at an appropriate wavelength.

-

Injection Volume : 1 µl.[11]

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 149518-50-3,N-Boc-2-piperidineacetic acid | lookchem [lookchem.com]

- 4. 149518-50-3 CAS MSDS (N-Boc-2-piperidineacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]

- 6. (S)-1-N-Boc-2-methylpiperazine(169447-70-5) 1H NMR [m.chemicalbook.com]

- 7. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. policija.si [policija.si]

(S)-1-Boc-2-piperidineacetic acid: A Comprehensive Technical Guide

CAS Number: 159898-10-9

This technical guide provides an in-depth overview of (S)-1-Boc-2-piperidineacetic acid, a chiral building block crucial in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

(S)-1-Boc-2-piperidineacetic acid is a white to off-white crystalline powder or waxy solid.[1] Its structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an acetic acid moiety at the chiral center. This combination of a chiral scaffold and a protective group makes it a versatile intermediate in the synthesis of complex molecules.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₄ | [3] |

| Molecular Weight | 243.30 g/mol | [3] |

| Appearance | White powder | [2] |

| Melting Point | 93-97 °C (for the (R)-enantiomer) | [4] |

| Optical Rotation | [α]/D = -12.0±2°, c = 1.5 in methanol | |

| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Varies in less polar solvents. | [5] |

| Storage Conditions | Store at 0-8 °C | [2] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons (a series of multiplets between 1.2 and 4.0 ppm), and the protons of the acetic acid moiety (multiplets between 2.0 and 3.0 ppm for the CH₂ and a broad singlet for the acidic proton).

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the Boc group around 80 ppm, and the carbonyl of the Boc group around 155 ppm. The carbons of the piperidine ring typically appear in the 20-60 ppm range, while the carboxylic acid carbonyl will be observed downfield, typically in the 170-180 ppm region.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺ at m/z 244.3. Fragmentation may involve the loss of the Boc group (100 amu) or the tert-butyl group (57 amu).

Synthesis

A common and efficient method for the synthesis of (S)-1-Boc-2-piperidineacetic acid involves the Boc-protection of the corresponding amino acid, (S)-2-piperidineacetic acid.

Experimental Protocol: Boc-Protection of (S)-2-Piperidineacetic Acid

Materials:

-

(S)-2-Piperidineacetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve (S)-2-piperidineacetic acid (1.0 equivalent) in a mixture of dioxane and water.

-

Basification: Add sodium bicarbonate (2.0-3.0 equivalents) to the solution and stir until dissolved.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in dioxane.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up:

-

Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1M HCl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude (S)-1-Boc-2-piperidineacetic acid can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Development

(S)-1-Boc-2-piperidineacetic acid is a valuable chiral building block for the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system (CNS).[2] The piperidine scaffold is a common motif in many CNS-active drugs.[6] Derivatives of piperidine have been shown to interact with various neurotransmitter receptors, including dopamine and serotonin receptors.[6][7]

Workflow for a Typical Drug Discovery Application

The following diagram illustrates a generalized workflow for the use of (S)-1-Boc-2-piperidineacetic acid in the development of a novel therapeutic agent.

Caption: A generalized workflow illustrating the use of (S)-1-Boc-2-piperidineacetic acid in drug discovery.

Potential Role in Modulating Neuronal Signaling Pathways

Piperidine-containing compounds have been investigated as antagonists for various receptors, including the Bradykinin B1 receptor, which is involved in inflammation and pain signaling.[8] The diagram below illustrates a simplified representation of the Bradykinin B1 receptor signaling pathway and the potential point of intervention for a therapeutic agent derived from (S)-1-Boc-2-piperidineacetic acid.

Caption: Simplified Bradykinin B1 receptor signaling pathway and the inhibitory action of a potential antagonist.

Conclusion

(S)-1-Boc-2-piperidineacetic acid is a key chiral intermediate with significant applications in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. Its well-defined stereochemistry and the presence of the versatile Boc protecting group allow for the strategic construction of novel drug candidates. The information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and medicinal chemistry.

References

- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. biosynce.com [biosynce.com]

- 7. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new class of bradykinin 1 receptor antagonists containing the piperidine acetic acid tetralin core - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (R)-1-Boc-2-piperidineacetic acid

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-piperidineacetic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, coupled with the stereochemistry at the C-2 position and the presence of a protected carboxylic acid moiety, makes it a valuable synthon for the construction of complex molecular architectures with potential therapeutic applications. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, facilitating its use in multi-step syntheses.

This technical guide provides a comprehensive overview of a viable and commonly employed synthetic route to (R)-1-Boc-2-piperidineacetic acid, starting from the commercially available chiral precursor, (R)-pipecolic acid. The synthesis involves two key transformations: N-protection of the piperidine nitrogen with a Boc group, followed by a one-carbon homologation of the carboxylic acid functionality via the Arndt-Eistert reaction.

Synthetic Pathway Overview

The synthesis of (R)-1-Boc-2-piperidineacetic acid can be efficiently achieved in a two-step sequence from (R)-pipecolic acid. The first step involves the protection of the secondary amine of the piperidine ring with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to prevent unwanted side reactions of the amine functionality in subsequent steps. The second key step is the Arndt-Eistert homologation, a reliable method for converting a carboxylic acid to its next higher homolog. This reaction proceeds via a diazoketone intermediate which undergoes a Wolff rearrangement to form a ketene, followed by hydrolysis to yield the desired homologous acid. This method is known to proceed with retention of stereochemistry at the adjacent chiral center.

Figure 1: Synthetic workflow for (R)-1-Boc-2-piperidineacetic acid.

Experimental Protocols

Step 1: Synthesis of (R)-N-Boc-2-piperidinecarboxylic acid

This procedure details the protection of the secondary amine of (R)-pipecolic acid using di-tert-butyl dicarbonate.

Materials:

-

(R)-Pipecolic acid

-

Dioxane

-

Water

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

To the stirred solution, add sodium hydroxide (2.5 eq) and stir until all solids have dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-N-Boc-2-piperidinecarboxylic acid as a white solid or viscous oil.

| Parameter | Value |

| Starting Material | (R)-Pipecolic acid |

| Key Reagent | (Boc)₂O |

| Base | NaOH |

| Solvent | Dioxane/Water (1:1) |

| Reaction Time | 12-16 hours |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | 90-98% |

| Purity | >95% (by NMR) |

Table 1: Quantitative data for N-Boc protection of (R)-pipecolic acid.

Step 2: Synthesis of (R)-1-Boc-2-piperidineacetic acid via Arndt-Eistert Homologation

This protocol describes the one-carbon homologation of (R)-N-Boc-2-piperidinecarboxylic acid. Caution: This reaction involves the formation of a diazoketone, which can be explosive. All operations should be carried out in a well-ventilated fume hood with appropriate safety precautions. The use of (trimethylsilyl)diazomethane is a safer alternative to diazomethane.

Materials:

-

(R)-N-Boc-2-piperidinecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

(Trimethylsilyl)diazomethane (TMSCHN₂) solution in hexanes or Diazomethane solution in ether

-

Triethylamine (TEA) (if using diazomethane hydrochloride)

-

Silver(I) oxide (Ag₂O) or Silver benzoate

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Formation of the Acid Chloride

-

To a solution of (R)-N-Boc-2-piperidinecarboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent. The crude acid chloride is used immediately in the next step.

Part B: Formation of the Diazoketone

-

Dissolve the crude acid chloride in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add a solution of (trimethylsilyl)diazomethane (2.0 M in hexanes, 2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction by TLC until the acid chloride is consumed.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until gas evolution ceases.

Part C: Wolff Rearrangement and Hydrolysis

-

To the crude diazoketone solution, add a suspension of silver(I) oxide (0.1 eq) in a mixture of dioxane and water (10:1).

-

Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, or until the diazoketone is consumed (monitored by TLC or IR).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-1-Boc-2-piperidineacetic acid.

| Parameter | Value |

| Starting Material | (R)-N-Boc-2-piperidinecarboxylic acid |

| Homologation Method | Arndt-Eistert Reaction |

| Diazomethane Source | (Trimethylsilyl)diazomethane |

| Wolff Rearrangement Catalyst | Silver(I) oxide |

| Solvent | THF, Dioxane/Water |

| Reaction Temperature | 0 °C to 60 °C |

| Typical Overall Yield | 60-80% |

| Purity | >97% (by HPLC) |

Table 2: Quantitative data for the Arndt-Eistert homologation.

Logical Relationship Diagram

The logical progression of the Arndt-Eistert homologation involves several key transformations, each with a specific purpose. This is a critical step in the synthesis that extends the carbon chain while preserving the stereochemical integrity of the adjacent chiral center.

Figure 2: Logical flow of the Arndt-Eistert homologation step.

N-Boc-2-piperidineacetic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-Boc-2-piperidineacetic acid, a pivotal building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, molecular weight, and applications, with a focus on its role in pharmaceutical and peptide synthesis.

Core Chemical Data

N-Boc-2-piperidineacetic acid, systematically named 1-tert-butoxycarbonyl-piperidine-2-acetic acid, is a derivative of piperidineacetic acid. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in controlled chemical syntheses.[1]

Below is a summary of its key quantitative data:

| Property | Value | Reference |

| Molecular Weight | 243.3 g/mol | [1][2] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |

| CAS Number | 149518-50-3 | [1][2] |

| Boiling Point | 373 °C at 760 mmHg | [1] |

| Density | 1.121 g/cm³ | [1] |

| Flash Point | 179.4 °C | [1] |

Role in Pharmaceutical and Peptide Synthesis

N-Boc-2-piperidineacetic acid is a vital intermediate in the synthesis of a variety of pharmaceutical compounds.[2] The piperidine scaffold is a common motif in many biologically active molecules, and the Boc protecting group allows for selective chemical modifications, making it an invaluable tool in medicinal chemistry.[1][3]

Its primary applications include:

-

Drug Discovery: As a chiral building block, it is used to synthesize complex molecules with potential therapeutic applications, particularly in the development of agents targeting the central nervous system.[1]

-

Peptide Synthesis: It serves as a protected amino acid analog, enabling the introduction of piperidine-based structures into peptides. This can enhance the stability and bioavailability of peptide-based drugs.[1]

The following diagram illustrates the general workflow of utilizing N-Boc-2-piperidineacetic acid in drug development:

Experimental Protocols

While specific synthesis protocols for N-Boc-2-piperidineacetic acid are proprietary to various manufacturers, a general understanding can be derived from the synthesis of related N-Boc protected piperidine derivatives. The following represents a generalized experimental workflow for the Boc protection of a piperidine derivative and its subsequent use in peptide synthesis.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone technique where N-Boc-2-piperidineacetic acid can be incorporated. The Boc group protects the amino group during the coupling of the carboxylic acid to the growing peptide chain.

The logical steps in a Boc-SPPS workflow are depicted below:

1. Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA).

2. Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.

3. Coupling: The next N-Boc-protected amino acid (such as N-Boc-2-piperidineacetic acid) is activated and coupled to the free amine of the resin-bound peptide chain.

4. Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is synthesized. Finally, the completed peptide is cleaved from the resin support.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of N-Boc-2-piperidineacetic acid and the resulting peptides.

A General HPLC Protocol for Purity Analysis:

-

Column: A chiral stationary phase column is often used to determine enantiomeric purity.

-

Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer.

-

Detection: UV detection is commonly employed.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Conclusion

N-Boc-2-piperidineacetic acid is a fundamentally important molecule in the field of medicinal chemistry and drug development. Its protected nature allows for controlled and selective reactions, making it an indispensable tool for the synthesis of complex pharmaceutical agents and peptidomimetics. The methodologies outlined in this guide provide a framework for its application in a research and development setting.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Boc-2-piperidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-Boc-2-piperidineacetic acid, a key building block in medicinal chemistry and pharmaceutical development. This document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field.

Physicochemical Properties

This compound, also known as N-tert-butoxycarbonyl-piperidine-2-acetic acid, is a chiral carboxylic acid. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and utility in various synthetic applications, particularly in the development of analgesics and central nervous system agents.[1][2] It is a white solid with a melting point range of 93-97 °C.[2] The compound is available in both its (R) and (S) enantiomeric forms, as well as a racemic mixture.

Below is a summary of its key physicochemical properties:

| Property | Value | References |

| Molecular Formula | C₁₂H₂₁NO₄ | [2][3][4][5][] |

| Molecular Weight | 243.30 g/mol | [3][4][5][] |

| Appearance | White solid/powder | [2][4] |

| Melting Point | 93-97 °C | [2] |

| Optical Rotation ([α]D²⁵, c=1 in MeOH) for (S)-enantiomer | -12 ± 2º | [4] |

| CAS Number (S)-enantiomer | 159898-10-9 | [3][4][5] |

| CAS Number (R)-enantiomer | 351410-32-7 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 2-piperidineacetic acid using di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow

References

An In-depth Technical Guide to Boc-Protected Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in diverse molecular interactions make it a valuable building block in drug design. The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules containing the piperidine moiety. Among these, the tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for the piperidine nitrogen due to its stability in various reaction conditions and its facile removal under acidic conditions. This technical guide provides a comprehensive overview of Boc-protected piperidine derivatives, covering their synthesis, deprotection, and applications in drug discovery, with a focus on their roles in modulating key signaling pathways.

Synthesis of Boc-Protected Piperidine Derivatives

The introduction of the Boc protecting group onto the piperidine nitrogen is a fundamental step in many synthetic routes. The most common method involves the reaction of a piperidine derivative with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.

General Experimental Protocol: N-Boc Protection of Piperidine

Materials:

-

Piperidine derivative (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

-

Base (e.g., triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP))

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture)

Procedure:

-

Dissolve the piperidine derivative in the chosen solvent.

-

Add the base to the solution.

-

Slowly add Boc₂O to the reaction mixture at room temperature or 0 °C.

-

Stir the reaction for 1 to 16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or an aqueous solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

A variety of substituted Boc-protected piperidines can be synthesized, often starting from commercially available materials. For instance, enantiomerically pure 3-(N-Boc-amino) piperidine derivatives can be synthesized from L-glutamic acid in a multi-step process with overall yields ranging from 44% to 55%.[1]

Deprotection of Boc-Protected Piperidine Derivatives

The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to yield the free amine.[2]

Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc protected piperidine derivative (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected piperidine derivative in DCM.

-

Slowly add TFA to the solution (typically 20-50% v/v).[2]

-

Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[2]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine trifluoroacetate salt can be used directly or neutralized with a base to obtain the free amine.

Experimental Protocol: N-Boc Deprotection using Hydrochloric Acid (HCl)

Materials:

-

N-Boc protected piperidine derivative (1.0 eq)

-

4M HCl in 1,4-dioxane

-

Solvent (e.g., methanol, ethyl acetate)

Procedure:

-

Dissolve the N-Boc protected piperidine derivative in a minimal amount of a suitable solvent.[3]

-

Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[3]

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[3] The hydrochloride salt of the deprotected piperidine may precipitate out of the solution.[3]

-

Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[3]

Applications in Drug Discovery

Boc-protected piperidine derivatives are crucial intermediates in the synthesis of a wide range of therapeutic agents, including those with anticancer and neuroprotective properties.

Anticancer Activity

Piperidine moieties are integral to numerous anticancer drugs, modulating critical signaling pathways and inducing apoptosis.[3] The cytotoxic activity of several piperidine derivatives against various cancer cell lines is summarized in the table below.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |

| HT29 | Colon | 4.1 (GI50, µg/mL) | |

| 4-Boc-piperidone chalcone 6a | LoVo | Colorectal | GI50 = 0.84 µg/mL |

| 4-Boc-piperidone chalcone 6c | COLO 205 | Colorectal | GI50 = 34.7 µg/mL |

Data sourced from multiple studies.[1][3]

Boc-protected piperidine derivatives have been shown to exert their anticancer effects by targeting key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[4]

Some piperidine derivatives also exhibit inhibitory activity against other critical cancer-related kinases like Src and BCR-ABL.[5][6]

Neuroprotective Activity

Piperidine derivatives have also shown significant promise as neuroprotective agents.[7][8] They can exhibit a range of activities, including the inhibition of acetylcholinesterase (AChE) and neuroprotection against oxidative stress.[8][9]

| Derivative | Activity | IC50 / Effect |

| Compound d5 | HDAC inhibition | IC50 = 0.17 µM |

| AChE inhibition | IC50 = 6.89 µM | |

| Compound d10 | HDAC inhibition | IC50 = 0.45 µM |

| AChE inhibition | IC50 = 3.22 µM | |

| Compound 4 | Neuroprotection | Reduced infarct volume to 18.45% at 40 mg/kg |

| Compound 15b | AChE inhibition | IC50 = 0.39 ± 0.11 µM |

| Compound 15j | BChE inhibition | IC50 = 0.16 ± 0.04 µM |

Data sourced from multiple studies.[7][8][9]

Piperine, a well-known piperidine alkaloid, exerts neuroprotective effects through multiple signaling pathways, including the NGF/TrkA/Akt/GSK3β pathway, which is crucial for neuronal survival and function.[10]

Conclusion

Boc-protected piperidine derivatives are indispensable tools in modern drug discovery and development. Their synthesis is well-established, and the Boc group provides a robust and versatile means of protecting the piperidine nitrogen, allowing for the construction of complex molecular architectures. The facile deprotection of the Boc group under acidic conditions further enhances their utility. The diverse biological activities of piperidine-containing compounds, particularly in the areas of oncology and neuroprotection, underscore the importance of these derivatives as key intermediates in the synthesis of novel therapeutics. A thorough understanding of their chemistry and biological mechanisms of action, including their interactions with key signaling pathways, is crucial for the continued development of innovative and effective medicines.

References

- 1. Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sinobiological.com [sinobiological.com]

- 10. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of 1-Boc-2-piperidineacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-piperidineacetic acid is a chiral building block extensively utilized in pharmaceutical research and development. As a derivative of piperidine, a common scaffold in medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including analgesics, agents targeting the central nervous system, and complex peptide-based therapeutics.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and modulates its reactivity, making it a versatile tool for organic synthesis.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, details experimental protocols for their determination, and illustrates its application in synthetic workflows.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₁NO₄ | [][4] |

| Molecular Weight | 243.30 g/mol | [][4] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 93-97 °C (for (R)-enantiomer) | [2] |

| Boiling Point | 373 °C at 760 mmHg | |

| Optical Rotation ([α]D) | -12.0 ± 2° (c=1.5 in methanol, 25°C) for (S)-enantiomer | |

| Solubility | Soluble in dichloromethane and dimethyl sulfoxide; limited solubility in water. | [2] |

| pKa | Not experimentally reported. Can be estimated using computational methods. |

Note on Stereoisomers: The physical properties, particularly the melting point and optical rotation, are specific to the enantiomer. The melting point for the (S)-enantiomer is expected to be identical to its (R)-counterpart. The racemic mixture may exhibit a different melting point.

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard organic chemistry laboratory techniques.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology (Simple Distillation):

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Introduction: A sample of this compound is placed in the round-bottom flask along with boiling chips.

-

Heating: The flask is heated gently. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

-

Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize. The constant temperature observed during the collection of the first few drops of distillate is recorded as the boiling point.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a nomograph can be used to correct the observed boiling point.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Methodology (Qualitative):

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethyl acetate, dichloromethane, hexane) are selected.

-

Sample Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of a solvent (e.g., 1 mL).

-

Observation: The mixture is agitated (e.g., by vortexing) at a constant temperature (e.g., 25 °C).

-

Assessment: The solubility is assessed by visual inspection. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. Varying degrees of partial solubility can also be noted.

Application in Synthetic Chemistry: A Workflow

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The following diagram illustrates a typical workflow for incorporating this amino acid derivative into a growing peptide chain.

Caption: Workflow for incorporating this compound in SPPS.

References

The Sentinel of Synthesis: A Technical Guide to the Boc Protecting Group on Piperidine

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, particularly in the construction of complex molecules vital to pharmaceutical development. Its strategic use in masking the nucleophilicity and basicity of the piperidine nitrogen allows for precise chemical manipulations at other positions of this privileged scaffold. This technical guide provides a comprehensive overview of the Boc protecting group's application to piperidine, detailing its installation, cleavage, stability, and role in synthetic strategies, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Principles: Protection and Deprotection Chemistry

The utility of the Boc group lies in its unique combination of stability and controlled lability. It is robust in the presence of bases, nucleophiles, and reducing agents, yet can be efficiently removed under acidic conditions. This orthogonality is fundamental to its widespread use in multi-step syntheses.[1][2][3]

Protection Mechanism: The introduction of the Boc group onto the piperidine nitrogen is typically achieved via a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O). The piperidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O. This is often facilitated by a base to deprotonate the resulting ammonium species, driving the reaction to completion.[4]

Deprotection Mechanism: The cleavage of the N-Boc bond occurs under acidic conditions. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the protonated carbamate, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free piperidine amine, carbon dioxide, and the tert-butyl cation, which is typically scavenged or forms isobutene.[4]

Quantitative Data Summary

The efficiency of Boc protection and deprotection of piperidine derivatives is influenced by the substrate, reagents, and reaction conditions. The following tables summarize representative quantitative data for these transformations.

Table 1: Boc Protection of Piperidine Derivatives

| Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| Piperidine | (Boc)₂O, Triethylamine (TEA), CH₂Cl₂ | 6 h | 92 | |

| 4-Hydroxypiperidine | (Boc)₂O, NaHCO₃, Dioxane/H₂O (1:1) | 4-12 h | High (not specified) | [4] |

| Piperidine-4-carboxylic acid | (Boc)₂O, Sodium carbonate/bicarbonate buffer | 22 h | High (not specified) | N/A |

| Diethyl L-glutamate | (Boc)₂O, TEA, DMAP (cat.), CH₂Cl₂ | 6 h | 92 |

Table 2: Boc Deprotection of N-Boc-Piperidine Derivatives

| Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| N-Boc-piperidine | 4M HCl in Dioxane, Room Temperature | 30 min | Quantitative | [5] |

| N-Boc-piperidine | 20-50% TFA in CH₂Cl₂, 0 °C to Room Temperature | 1-4 h | High (not specified) | [6] |

| N-Boc-4-hydroxypiperidine | 4M HCl in Dioxane, Room Temperature | 10-30 min | High (not specified) | [6] |

| Boc-Gly-HMBA-CPG resin | 4M HCl in Dioxane | 2 x 30 min | Not specified | [7] |

| N-Boc amines (general) | 5 equiv. TFA in CH₂Cl₂, 60 °C (microwave) | 30 min | Not specified | [8] |

Spectroscopic Characterization

Accurate characterization of Boc-protected piperidines is crucial for confirming successful synthesis and purity. The following tables provide typical spectroscopic data for common N-Boc-piperidine derivatives.

Table 3: ¹H NMR Spectroscopic Data for N-Boc-Piperidine Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N-Boc-piperidine | CDCl₃ | 1.46 (s, 9H), 1.50-1.60 (m, 6H), 3.35-3.45 (m, 4H) |

| N-Boc-4-hydroxypiperidine | CDCl₃ | 1.46 (s, 9H), 1.48-1.58 (m, 2H), 1.85-1.95 (m, 2H), 3.00-3.15 (m, 2H), 3.85-3.95 (m, 2H), 3.95-4.05 (m, 1H) |

| N-Boc-4-aminopiperidine | CDCl₃ | 1.35 (s, 9H), 1.23-1.09 (m, 2H), 1.61-1.57 (m, 2H), 1.83 (brs, 1H), 2.40-2.32 (m, 2H), 2.86-2.82 (m, 2H), 3.21 (m, 1H), 3.73 (d, J=7.5Hz, 1H) |

| N-Boc-piperidine-4-carboxylic acid methyl ester | CDCl₃ | 1.45 (s, 9H), 1.60-1.90 (m, 4H), 2.45-2.60 (m, 1H), 2.80-3.00 (m, 2H), 3.68 (s, 3H), 3.90-4.10 (m, 2H) |

| (R)-N-Boc-3-hydroxypiperidine | CDCl₃ | 1.46 (s, 9H), 1.45–1.32 (m, 1H), 1.67–1.48 (m, 3H), 1.99–1.73 (m, 4H), 3.40–3.26 (m, 2H), 3.73–3.63 (m, 2H), 3.87–3.78 (m, 1H) |

Table 4: ¹³C NMR Spectroscopic Data for N-Boc-Piperidine Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N-Boc-piperidine | CDCl₃ | 28.5, 39.4, 44.5, 79.4, 154.9 |

| N-Boc-4-hydroxypiperidine | CDCl₃ | 28.5, 34.5, 41.5, 67.5, 79.6, 154.9 |

| (R)-N-Boc-3-hydroxypiperidine | CDCl₃ | 23.6, 28.7, 29.3, 30.6, 31.0, 46.4, 56.9, 62.8, 79.3, 155.0 |

| N-Boc-L-proline-OMe | CDCl₃ | 23.7, 28.3, 30.9, 46.3, 51.9, 59.1, 79.8, 154.4, 173.8 |

Table 5: IR and MS Data for N-Boc-Piperidine Derivatives

| Compound | IR (cm⁻¹) | MS (m/z) | Reference |

| N-Boc-piperidine | Neat: 2930, 2855, 1695, 1435, 1245, 1160 | [M+H]⁺: 186 | [9] |

| 4-Anilino-1-Boc-piperidine | ATR: 3360, 2925, 1690, 1600, 1515, 1425, 1240, 1165 | Exact Mass: 276.1838 | [10] |

| N-Boc-4-aminopiperidine | Melt: 3360, 3290, 2930, 1685, 1570, 1430, 1270, 1165 | [M+H]⁺: 201 | [11] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the Boc protection and deprotection of piperidine.

Protocol 1: General N-Boc Protection of Piperidine

-

Materials: Piperidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve piperidine (1.0 eq) in CH₂Cl₂.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂ to the reaction mixture at room temperature.

-

Stir the reaction for 4-12 hours, monitoring its progress by thin-layer chromatography (TLC).[4]

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-piperidine.

-

The crude product can be purified by column chromatography if necessary.

-

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Materials: N-Boc-piperidine derivative, Dichloromethane (CH₂Cl₂), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Dissolve the N-Boc-piperidine derivative (1.0 eq) in CH₂Cl₂.

-

Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]

-

Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

-

Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.[4]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[12]

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

-

Protocol 3: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

-

Materials: N-Boc-piperidine derivative, 4M HCl in 1,4-dioxane, Methanol (optional, as co-solvent), Diethyl ether.

-

Procedure:

-

Dissolve the N-Boc-piperidine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.[12]

-

Add the 4M HCl in dioxane solution (3-5 eq) to the stirred solution at room temperature.[12]

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[12] Often, the hydrochloride salt of the deprotected piperidine will precipitate.

-

Upon completion, the product can be precipitated by adding diethyl ether and collected by filtration, or the solvent can be removed under reduced pressure to yield the hydrochloride salt.[12]

-

Signaling Pathways and Experimental Workflows

The Boc-protected piperidine scaffold is a cornerstone in the synthesis of a multitude of pharmaceutical agents. Its incorporation allows for the construction of complex molecular architectures that can interact with various biological targets.

Caption: Synthetic workflow for a generic kinase inhibitor utilizing N-Boc-4-hydroxypiperidine.

The workflow above illustrates a common strategy where N-Boc-4-hydroxypiperidine serves as a versatile starting material. The hydroxyl group is first oxidized to a ketone, which then undergoes reductive amination to introduce a key pharmacophoric element. Subsequent Boc deprotection unmasks the piperidine nitrogen for coupling with another fragment, ultimately leading to the final drug candidate.

The orthogonality of the Boc group is critical when multiple protecting groups are present in a molecule. For instance, in solid-phase peptide synthesis (SPPS), a Boc group can be used to protect the N-terminus while Fmoc (9-fluorenylmethyloxycarbonyl) groups protect amino acid side chains. The Fmoc groups can be selectively removed with a base (e.g., piperidine) without affecting the acid-labile Boc group.[1][3]

Caption: Workflow illustrating the orthogonal use of Boc and Fmoc protecting groups.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. policija.si [policija.si]

- 11. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

chiral purity of (S)-1-Boc-2-piperidineacetic acid

An In-Depth Technical Guide to the Chiral Purity of (S)-1-Boc-2-piperidineacetic acid

Authored by a Senior Application Scientist

Abstract

(S)-1-Boc-2-piperidineacetic acid is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system.[1] The stereochemical integrity of this compound is a critical quality attribute, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often intrinsically linked to its specific enantiomeric form.[2][] This technical guide provides a comprehensive overview of robust analytical methodologies for the determination of the chiral purity and enantiomeric excess (% ee) of (S)-1-Boc-2-piperidineacetic acid. We will delve into the mechanistic principles and field-proven protocols for chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of quality and regulatory compliance.

The Imperative of Chiral Purity in Drug Development

Chirality is a fundamental property of many drug molecules, where enantiomers (non-superimposable mirror images) can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.[][4] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the characterization and control of stereoisomers in drug substances.[2] For a single-enantiomer drug, the undesired enantiomer is treated as an impurity and must be monitored and controlled within specified limits.[5] As (S)-1-Boc-2-piperidineacetic acid is frequently incorporated into complex molecular scaffolds, ensuring its high enantiomeric purity at the outset is essential to prevent the propagation of chiral impurities into the final drug product.

Analyte Profile: (S)-1-Boc-2-piperidineacetic acid

A thorough understanding of the analyte's properties is the first step in developing a robust analytical method.

| Property | Value |

| Chemical Structure |  |

| Synonyms | (S)-1-Boc-piperidin-2-ylacetic acid, (S)-N-Boc-2-carboxymethyl-piperidine |

| CAS Number | 159898-10-9[6][7] |

| Molecular Formula | C₁₂H₂₁NO₄[6][7] |

| Molecular Weight | 243.30 g/mol [6][7] |

| Typical Purity | ≥99.0% (HPLC)[6] |

| Reported Optical Activity | [α]/D -12.0 ± 2°, c = 1.5 in methanol[6] |

The primary chiral impurity of concern is the (R)-1-Boc-2-piperidineacetic acid. This impurity can arise from non-stereoselective synthesis steps, racemization under harsh reaction conditions (e.g., strong base or heat), or the use of chirally impure starting materials.

Strategic Selection of an Analytical Method

The choice of analytical technique for chiral purity determination depends on factors such as available instrumentation, required sensitivity, sample throughput, and the stage of drug development. The most common and powerful techniques are chromatographic, with NMR spectroscopy serving as an excellent orthogonal method.

Caption: Decision workflow for selecting a chiral analysis method.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for enantiomeric separations due to its robustness, versatility, and broad applicability.[8][9] The separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle of Separation

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® or Chiralcel® columns) are exceptionally effective for a wide range of chiral compounds.[10] Chiral recognition occurs through a combination of transient interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer. For an acidic analyte like (S)-1-Boc-2-piperidineacetic acid, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase is crucial to suppress the ionization of the carboxyl group, ensuring good peak shape and reproducible retention.[9]

Experimental Protocol: Normal-Phase Chiral HPLC

-

Instrumentation: Standard HPLC system with a UV detector.

-

Chiral Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm I.D. (or equivalent polysaccharide-based CSP).

-

Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v). Add Trifluoroacetic Acid (TFA) to a final concentration of 0.1%. Filter and degas the mobile phase before use.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the (S)-1-Boc-2-piperidineacetic acid sample.

-

Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Prepare a racemic standard for method development and system suitability by dissolving a racemic sample or a mixture of both enantiomers.

-

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) | Balances analyte retention and elution strength. TFA ensures the analyte is in a neutral state for optimal interaction with the CSP. |

| Flow Rate | 1.0 mL/min | Provides good efficiency and reasonable analysis time. |

| Column Temp. | 25 °C | Ensures reproducible retention times. Temperature can be optimized to improve resolution. |

| Detection | UV at 210 nm | The Boc-carbamate and carboxylic acid groups lack strong chromophores at higher wavelengths; 210 nm provides adequate sensitivity. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

-

Data Analysis:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers using the single enantiomer and racemic standards.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100%

-

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering significantly faster separations and reduced solvent consumption.[11][12] The technique uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for high flow rates without excessive backpressure.[13]

Principle of Separation

The separation principles in chiral SFC are analogous to those in normal-phase HPLC, relying on CSPs for enantiomeric recognition.[14] A polar organic solvent, or "modifier" (e.g., methanol, ethanol), is added to the CO₂ to modulate analyte retention. For acidic compounds, an acidic additive is often required to achieve good peak shapes.

Experimental Protocol: Chiral SFC

-

Instrumentation: SFC system with a back-pressure regulator and UV detector.

-

Chiral Column: Chiralpak® IC (immobilized polysaccharide CSP), 5 µm, 250 x 4.6 mm I.D.

-

Mobile Phase: Supercritical CO₂ (Component A) and Methanol with 0.1% TFA (Component B).

-

Sample Preparation: Dissolve the sample in methanol to a concentration of ~1 mg/mL.

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase | Isocratic elution with 15% Component B | The modifier percentage is optimized to achieve a balance between resolution and analysis time. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis.[13] |

| Outlet Pressure | 150 bar | Maintains the CO₂ in its supercritical state. |

| Column Temp. | 40 °C | Temperature can influence selectivity and efficiency. |

| Detection | UV at 210 nm | Consistent with HPLC detection. |

Method 3: Chiral Gas Chromatography (GC)

Chiral GC offers very high resolution but is only suitable for analytes that are volatile and thermally stable.[15] Since (S)-1-Boc-2-piperidineacetic acid is a non-volatile amino acid derivative, a chemical derivatization step is mandatory to increase its volatility.[16][17]

Derivatization and Analysis Workflow

The most common approach involves a two-step derivatization: esterification of the carboxylic acid group, followed by acylation of the amine (though in this case, the amine is a secondary amide within the Boc group and less reactive). The primary target for volatilization is the carboxylic acid.[17]

Caption: Workflow for chiral purity analysis by GC.

Experimental Protocol: Derivatization and GC

-

Derivatization (Methylation):

-

To 1 mg of the sample in a vial, add 1 mL of 3 N Methanolic HCl.[17]

-

Cap the vial tightly and heat at 100 °C for 30 minutes.

-

Cool the vial and evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue (now the methyl ester derivative) in 1 mL of ethyl acetate for GC analysis.

-

-

GC Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral Column: Chirasil®-Val capillary column (or equivalent amino acid analysis column).

-

GC Conditions:

| Parameter | Condition |

| Injector Temp. | 250 °C |

| Detector Temp. | 250 °C |

| Carrier Gas | Helium, constant flow of 1.5 mL/min |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 5 min. |

| Injection | 1 µL, Split ratio 20:1 |

Method 4: NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy provides a distinct and powerful method for determining enantiomeric purity without chromatographic separation.[18] The technique utilizes chiral lanthanide shift reagents (LSRs), which are paramagnetic complexes that can coordinate with Lewis basic sites on the analyte (like the carbonyl oxygens).[19] This coordination forms transient diastereomeric complexes, which have different NMR spectra.[20]

Principle of Analysis

When an LSR like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) is added to a solution of the chiral analyte, the signals of protons near the coordination site will "shift" and, crucially, the signals for the two enantiomers will shift by different amounts.[21] This splits a single peak into two, allowing for direct integration to determine the enantiomeric ratio.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve ~10 mg of (S)-1-Boc-2-piperidineacetic acid in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Add small, incremental amounts of the chiral shift reagent (e.g., 2-5 mg portions of Eu(hfc)₃) to the NMR tube.

-

Acquire a new spectrum after each addition until baseline separation is observed for a suitable proton signal (e.g., one of the protons on the piperidine ring or the CH₂ group adjacent to the acid).

-

-

NMR Acquisition: Standard ¹H NMR experiment on a 400 MHz or higher instrument.

-

Data Analysis:

-

Identify a well-resolved pair of signals corresponding to the two enantiomers.

-

Carefully integrate both peaks.

-

Calculate the enantiomeric purity directly from the integration ratio.

-

Method Validation and System Suitability

Any method intended for quality control must be validated to ensure it is fit for purpose.[5][8] Validation should be performed according to ICH guidelines and typically includes assessing specificity, linearity, range, accuracy, precision, and robustness.[10][22][23]

Before routine analysis, system suitability tests (SST) must be performed to ensure the chromatographic system is performing adequately.

| SST Parameter | Typical Acceptance Criteria | Rationale |

| Resolution (Rs) | Rs ≥ 1.7[8] | Ensures baseline separation between the enantiomer peaks for accurate integration. |

| Tailing Factor (T) | T ≤ 2.0 | Confirms good peak shape and absence of column overload or secondary interactions. |

| Repeatability (%RSD) | %RSD ≤ 2.0% for 5 replicate injections of the main peak | Demonstrates the precision of the system. |

Conclusion

The determination of the is a critical step in the quality control of pharmaceutical intermediates. This guide has detailed four robust analytical techniques—chiral HPLC, SFC, GC, and NMR spectroscopy—each with distinct advantages. Chiral HPLC remains the workhorse method due to its versatility and established performance. SFC offers a significant advantage in speed and sustainability, making it ideal for high-throughput environments. Chiral GC provides excellent resolution but requires derivatization, while NMR with chiral shift reagents serves as an invaluable orthogonal method for confirmation. The selection of the most appropriate technique requires a careful consideration of the specific analytical needs, but the protocols described herein provide a solid foundation for developing and validating a reliable method to ensure the stereochemical integrity of this vital synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. americanlaboratory.com [americanlaboratory.com]

- 14. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 18. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]

- 19. NMR spectroscopy using a chiral lanthanide shift reagent to assess the optical purity of 1-phenylethylamine - ProQuest [proquest.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. rjptonline.org [rjptonline.org]

- 23. scispace.com [scispace.com]

A Comprehensive Technical Guide to the Safe Handling of 1-Boc-2-piperidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 1-Boc-2-piperidineacetic acid, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical compound.

Chemical and Physical Properties

This compound is a white solid organic compound. Its stability and reactivity, enhanced by the Boc (tert-butyloxycarbonyl) protecting group, make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly piperidine-based drugs.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][3][4][] |

| Molecular Weight | 243.30 g/mol | [1][2][3][4][] |

| Appearance | White solid or powder | [1][2] |

| Melting Point | 93-97 °C (for R-isomer) | [1] |

| Boiling Point | ~373 °C at 760 mmHg | [4] |

| Density | ~1.121 g/cm³ | [4] |

| Storage Temperature | ≤ -4 °C to 8 °C is recommended | [1][2][4] |

Hazard Identification and Classification

While specific toxicity data for this compound is largely unavailable, information from safety data sheets for this and structurally similar compounds indicates potential hazards.[6][7][8] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

| Acute Oral Toxicity | Category 4 (presumed for similar compounds) | H302: Harmful if swallowed |

Signal Word: Warning

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P403+P233, P405, P501.[8][9][10]

Experimental Protocols: Safe Handling and Storage

Adherence to proper laboratory procedures is paramount when working with this compound. The following protocols are based on standard practices for handling solid chemical reagents with similar hazard classifications.

General Handling Workflow

The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Caption: General workflow for handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following diagram illustrates the required PPE.

Caption: Essential Personal Protective Equipment (PPE).

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[6][11] Recommended storage temperatures from suppliers range from -4°C to 8°C.[1][2][4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][12]

Spill and Waste Disposal

In the event of a spill, avoid dust formation.[6] Sweep up the spilled material and place it into a suitable, labeled container for disposal.[6][11] Do not allow the product to enter drains.[6] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6]

First-Aid Measures

In case of accidental exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7] |

| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[6][7] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6][7] |

Stability and Reactivity

This compound is stable under recommended storage conditions.[6] However, certain conditions and materials should be avoided.

| Conditions to Avoid | Incompatible products, exposure to moist air or water, and excessive heat.[12] |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][12] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][11] |

| Hazardous Polymerization | Hazardous polymerization does not occur.[12] |

Toxicological Information

There is a notable lack of specific quantitative toxicological data for this compound in publicly available literature and safety data sheets.[6] Most sources indicate "no data available" for acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, and reproductive toxicity.[6] The hazard classifications are based on the potential for irritation and data from structurally similar compounds.

Emergency Procedures: Spill Response

The following decision tree outlines the logical steps for responding to a spill of this compound.

Caption: Decision tree for spill response procedures.

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-1-Boc-2-piperidineacetic acid = 99.0 HPLC 159898-10-9 [sigmaaldrich.com]

- 4. Cas 149518-50-3,N-Boc-2-piperidineacetic acid | lookchem [lookchem.com]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 1-Boc-piperazine acetate | C11H22N2O4 | CID 21899479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]